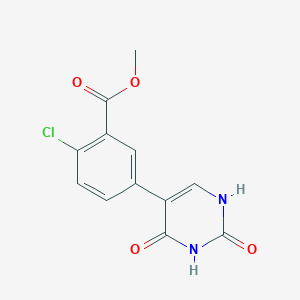
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-BPDP), is a pyrimidine derivative with potential applications in scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol, and has a melting point of 106-108 °C. 5-BPDP has been used in a variety of scientific research applications, including as a fluorescent label, a substrate for enzymatic reactions, and a fluorescent indicator for the detection of metal ions.
Applications De Recherche Scientifique
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a number of potential scientific research applications. It has been used as a fluorescent label in the detection of DNA and proteins. It can also be used as a substrate for enzymatic reactions, such as the detection of proteases and phosphatases. 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has also been used as a fluorescent indicator for the detection of metal ions, such as copper and zinc.
Mécanisme D'action
The mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not well understood. However, it is believed that it interacts with metal ions and proteins, resulting in a change in its fluorescence properties. This change in fluorescence properties can be used to detect the presence of metal ions and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are not well understood. However, it is believed that it may have antioxidant and anti-inflammatory effects. It has also been suggested that it may have potential applications in the treatment of certain diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is that it is relatively easy to synthesize in high yields with excellent purity. This makes it an ideal substrate for enzymatic reactions and a useful fluorescent indicator for the detection of metal ions. However, it is important to note that 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not suitable for use in humans or animals, as it may have toxic effects.
Orientations Futures
The potential applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% are still being explored. Future research should focus on elucidating the mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% and its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in the treatment of various diseases. Additionally, further research should be conducted to determine the potential applications of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in the development of new drugs and drug delivery systems. Finally, research should be conducted to explore the potential uses of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% as a fluorescent label for the detection of DNA and proteins.
Méthodes De Synthèse
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base. The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboronic acid. The Ullmann reaction involves the reaction of an aryl halide with an amine in the presence of copper. The use of these methods has enabled the synthesis of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in high yields with excellent purity.
Propriétés
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-14(10-18-17(21)19-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOUIIBNSJMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385987.png)











